![molecular formula C14H19BrO B13223715 ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a propoxy group, which is further substituted with a cyclopropyl group containing a bromomethyl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via the reaction of an alkene with a carbene precursor.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine or other brominating agents.
Attachment to Benzene Ring: The bromomethylcyclopropyl group is then attached to the benzene ring through a nucleophilic substitution reaction involving a propoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclopropyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically yields the corresponding methyl derivative.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may find applications in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
- ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Iodomethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene
Comparison:
- Reactivity: The bromomethyl derivative is generally more reactive than its chloromethyl and iodomethyl counterparts due to the nature of the bromine atom.
- Applications: While all these compounds can be used as synthetic intermediates, the specific applications may vary based on their reactivity and the nature of the substituents.
- Uniqueness: The presence of the bromomethyl group in ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene provides unique reactivity patterns, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
3-[1-(bromomethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
BJHITJGXDIVCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCOCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine](/img/structure/B13223639.png)
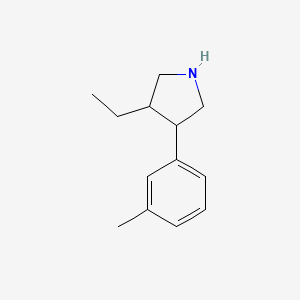
![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
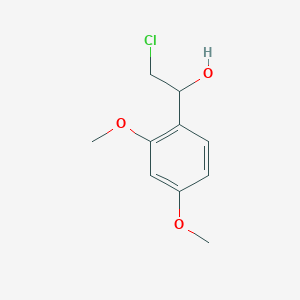
![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)
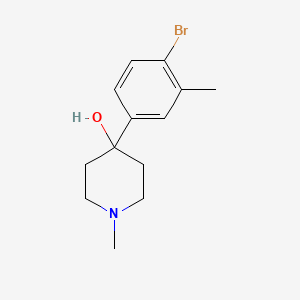
amine](/img/structure/B13223675.png)
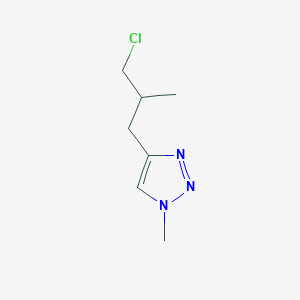
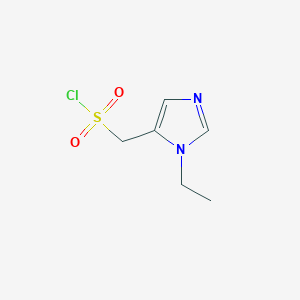
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
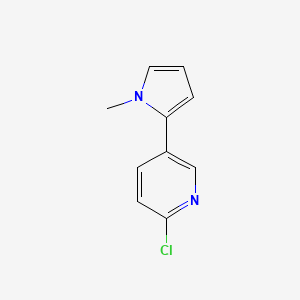
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
